4-methyl-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one
Description
4-Methyl-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one is a synthetic derivative of the 6H-benzo[c]chromen-6-one scaffold, a structural motif found in bioactive natural products like urolithins (hydroxylated benzo[c]chromenones) . This compound features a methyl group at position 4 and a tetrazole-containing methoxy substituent at position 2. The tetrazole moiety, a bioisostere for carboxylic acids, enhances metabolic stability and binding affinity to biological targets, making it valuable in drug discovery .
Properties
IUPAC Name |
4-methyl-3-(2H-tetrazol-5-ylmethoxy)benzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3/c1-9-13(22-8-14-17-19-20-18-14)7-6-11-10-4-2-3-5-12(10)16(21)23-15(9)11/h2-7H,8H2,1H3,(H,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVAHZCGVUZSON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=NNN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one typically involves multi-step reactions. One common method includes the condensation of aromatic aldehydes with malononitrile and sodium azide under mild conditions to form the tetrazole ring . The reaction is often carried out in the presence of a catalyst and under controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle the potentially hazardous reagents safely.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where the tetrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-methyl-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-methyl-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. The tetrazole ring is known to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues of 6H-benzo[c]chromen-6-one derivatives include:
3-Alkoxy-6H-benzo[c]chromen-6-ones (e.g., 3-methoxy, 3-ethoxy, 3-propoxy): These derivatives, synthesized via alkylation with simple alkyl halides, exhibit moderate phosphodiesterase 2 (PDE2) inhibitory activity (IC₅₀: 3.67–34.35 μM) .
7,8,9,10-Tetrahydro-benzo[c]chromen-6-ones: Hydrogenation of the fused benzene ring improves solubility but reduces PDE2 inhibition compared to non-hydrogenated counterparts .
3-Hydroxy-6H-benzo[c]chromen-6-one : The parent compound with a free hydroxyl group at position 3 serves as a precursor for further derivatization. It shows weak activity, emphasizing the necessity of substituents for enhanced bioactivity .
Tetrazole-Substituted Analogues : Derivatives like 3-benzyl-6-chloro-4-methyl-7-(2H-tetrazol-5-ylmethoxy)-2H-chromen-2-one (MolPort-002-625-413) highlight the pharmacological relevance of tetrazole groups in improving target engagement .
Key Observations :
- Substituent Length and Type : Alkoxy chains (e.g., methoxy, ethoxy) at position 3 enhance PDE2 inhibition, with optimal activity observed for derivatives containing ~5-carbon chains .
- Tetrazole vs. Alkoxy : While alkoxy groups improve PDE2 inhibition, tetrazole substitutions (as in MolPort-002-625-413) may offer superior metabolic stability and binding due to hydrogen-bonding capabilities .
Biological Activity
The compound 4-methyl-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one is a synthetic derivative belonging to the class of benzochromenes, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H16N4O3 , with a molecular weight of 348.4 g/mol . The structure features a benzochromene core substituted with a tetrazole group, which is known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C19H16N4O3 |
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | 3-benzyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)chromen-2-one |
| InChI | InChI=1S/C19H16N4O3/c1-12-15-8-7-14(25-11-18-20-22-23-21-18)10-17(15)26-19(24)16(12)9-13-5-3-2-4-6-13/h2-8,10H,9,11H2,1H3,(H,20,21,22,23) |
Anticancer Properties
Recent studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has demonstrated IC50 values of 226 µg/mL against HeLa cells and 242.52 µg/mL against A549 lung carcinoma cells, indicating its potential as an anticancer agent .
Antibacterial Activity
The compound also exhibits antibacterial properties. It has shown effectiveness against common pathogens such as E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values of 62.5 µg/mL and 78.12 µg/mL , respectively. This suggests its potential use in treating bacterial infections .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
- Induction of Apoptosis : It may activate apoptotic pathways leading to programmed cell death in malignant cells.
- Antimicrobial Action : The presence of the tetrazole moiety enhances interaction with bacterial cell membranes, disrupting their integrity.
Study on Anticancer Effects
In a controlled laboratory study, researchers evaluated the effects of the compound on human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cell lines. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, confirming its role as a potential anticancer agent.
Study on Antibacterial Activity
Another study focused on the antibacterial effects of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that the compound effectively inhibited bacterial growth, suggesting its potential application in combating antibiotic-resistant infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
